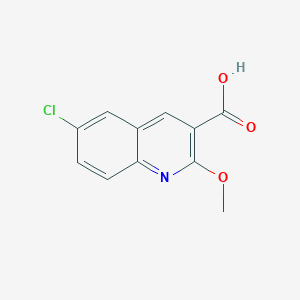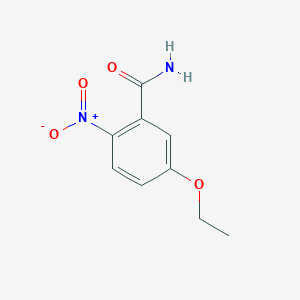![molecular formula C9H13F3O3 B1432072 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid CAS No. 1803581-01-2](/img/structure/B1432072.png)
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid
Overview
Description
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid is a chemical compound with the molecular formula C9H13F3O3 and a molecular weight of 226.19 g/mol It is characterized by the presence of a trifluoromethyl group attached to a cyclohexyl ring, which is further connected to an acetic acid moiety through an ether linkage
Preparation Methods
The synthesis of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid typically involves the reaction of 1-(trifluoromethyl)cyclohexanol with chloroacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate ether, which is subsequently hydrolyzed to yield the desired acetic acid derivative . Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.
Chemical Reactions Analysis
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group or other less oxidized forms.
Substitution: The ether linkage can be targeted for nucleophilic substitution reactions, leading to the formation of new derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as alkoxides. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity by forming strong interactions with target sites. The ether linkage and acetic acid moiety may also contribute to the compound’s overall activity by influencing its solubility and stability .
Comparison with Similar Compounds
Similar compounds to 2-{[1-(Trifluoromethyl)cyclohexyl]oxy}acetic acid include:
2-{[1-(Trifluoromethyl)phenyl]oxy}acetic acid: This compound has a phenyl ring instead of a cyclohexyl ring, which may affect its reactivity and applications.
2-{[1-(Trifluoromethyl)cyclopentyl]oxy}acetic acid: The cyclopentyl ring in this compound can lead to different steric and electronic effects compared to the cyclohexyl ring.
2-{[1-(Trifluoromethyl)cyclohexyl]oxy}propionic acid: This compound has a propionic acid moiety instead of an acetic acid moiety, which can influence its chemical properties and biological activity.
Properties
IUPAC Name |
2-[1-(trifluoromethyl)cyclohexyl]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13F3O3/c10-9(11,12)8(15-6-7(13)14)4-2-1-3-5-8/h1-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGHIKUJJNJWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C(F)(F)F)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13F3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 7-azabicyclo[2.2.1]heptane-2-carboxylate hydrochloride](/img/structure/B1431991.png)
![2-[1-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1431992.png)
![3-[5-(2-Methoxybenzyl)-1,3-oxazol-2-yl]piperidine dihydrochloride](/img/structure/B1431993.png)
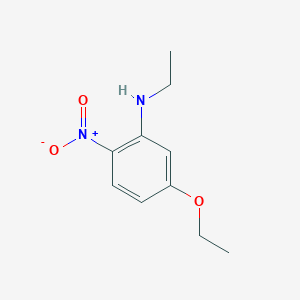
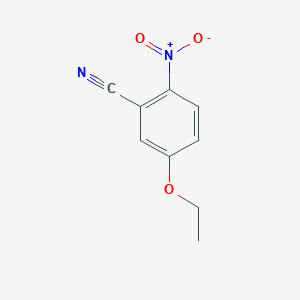
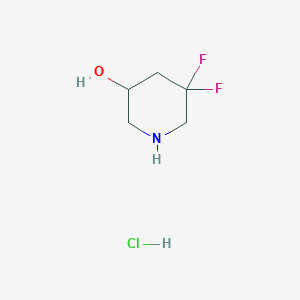
![4-{[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride](/img/structure/B1431999.png)
![Methyl 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B1432002.png)
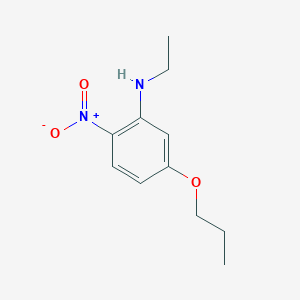
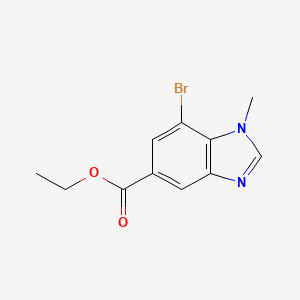
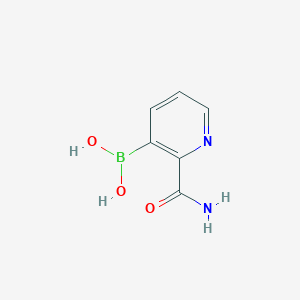
![3-[(2-Methanesulfonyl-5-nitrophenyl)amino]propan-1-ol](/img/structure/B1432009.png)
